7-Nitro-1-Indanone
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Overview
Description
7-Nitro-1-Indanone is an organic compound belonging to the indanone family It is characterized by a nitro group attached to the seventh position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-Indanone typically involves the nitration of 1-indanone. One common method is the reaction of 1-indanone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1-Indanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The indanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed:
Reduction: 7-Amino-1-Indanone.
Substitution: Various substituted indanones depending on the nucleophile used.
Oxidation: 7-Nitroindanone carboxylic acid.
Scientific Research Applications
7-Nitro-1-Indanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Nitro-1-Indanone involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
6-Methoxy-7-Nitro-1-Indanone: Similar structure with a methoxy group at the sixth position.
Indane-1,3-Dione: Another indanone derivative with different functional groups.
Uniqueness: 7-Nitro-1-Indanone is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
7-nitro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWINZISCEKBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662668 |
Source
|
Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183061-37-2 |
Source
|
Record name | 7-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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